molecular formula C16H13NO2 B1265928 1-Benzylindole-3-carboxylic acid CAS No. 27018-76-4

1-Benzylindole-3-carboxylic acid

Cat. No. B1265928
CAS RN: 27018-76-4
M. Wt: 251.28 g/mol
InChI Key: LVYDDRHDOKXFMW-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In THF (15 ml) was dissolved methyl 1-benzylindole-3-carboxylate (606.1 mg, 2.284 mmol). To the resulting solution was added 0.25N NaOH (8.0 ml) and the mixture was stirred at 70° C. for 18 hours. After the reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure. The residue thus obtained was acidified with 1N HCl (5.5 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 1-benzylindole-3-carboxylic acid (100%) as a light pink amorphous substance.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
606.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]([O:19]C)=[O:18])=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]([OH:19])=[O:18])=[CH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
606.1 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.